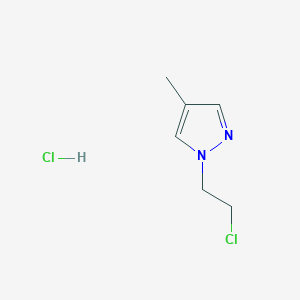

1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride

CAS No.: 1820686-16-5

Cat. No.: VC2890419

Molecular Formula: C6H10Cl2N2

Molecular Weight: 181.06 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820686-16-5 |

|---|---|

| Molecular Formula | C6H10Cl2N2 |

| Molecular Weight | 181.06 g/mol |

| IUPAC Name | 1-(2-chloroethyl)-4-methylpyrazole;hydrochloride |

| Standard InChI | InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H |

| Standard InChI Key | BOPXRSYRLMHCSI-UHFFFAOYSA-N |

| SMILES | CC1=CN(N=C1)CCCl.Cl |

| Canonical SMILES | CC1=CN(N=C1)CCCl.Cl |

Introduction

Chemical and Physical Properties

Fundamental Properties

The compound possesses several key physical and chemical properties that define its behavior and potential applications. The table below summarizes these properties:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₁₀Cl₂N₂ | Computed by PubChem 2.1 |

| Molecular Weight | 181.06 g/mol | Computed by PubChem 2.1 |

| Exact Mass | 180.0221037 Da | Computed by PubChem 2.1 |

| Monoisotopic Mass | 180.0221037 Da | Computed by PubChem 2.1 |

| Topological Polar Surface Area | 17.8 Ų | Computed by Cactvs 3.4.6.11 |

| Heavy Atom Count | 10 | Computed by PubChem |

| Formal Charge | 0 | Computed by PubChem |

| Complexity | 87.1 | Computed by Cactvs 3.4.6.11 |

These fundamental properties provide essential information for researchers considering this compound for synthesis or application purposes .

Structural Features

The structure of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride consists of a pyrazole ring with a methyl substituent at the 4-position and a 2-chloroethyl group at the N1 position, along with a hydrochloride salt form. This arrangement contributes to its specific chemical behavior and potential reactivity patterns .

The compound possesses the following structural characteristics:

-

Hydrogen Bond Donor Count: 1

-

Hydrogen Bond Acceptor Count: 1

-

Rotatable Bond Count: 2

Structural Identification Methods

Spectroscopic Identification

While specific spectroscopic data for 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is limited in the available literature, pyrazole compounds typically exhibit characteristic patterns in various spectroscopic analyses. Based on related compounds, we can infer the following:

Nuclear Magnetic Resonance (NMR) Analysis

For pyrazole derivatives, ¹H NMR typically shows characteristic signals for the pyrazole ring protons between δ 7.0-8.0 ppm. The methyl group at the 4-position would likely appear as a singlet around δ 2.4-2.6 ppm, while the 2-chloroethyl group would show signals for the methylene protons around δ 3.5-4.5 ppm .

Infrared (IR) Spectroscopy

Pyrazole compounds typically show characteristic IR absorption bands for C=N stretching around 1600-1650 cm⁻¹ and C=C stretching around 1400-1500 cm⁻¹. The N-H stretching vibration from the hydrochloride salt form would likely appear around 3100-3300 cm⁻¹ .

Computational Descriptors

Several computational descriptors are available for this compound, facilitating its identification and characterization:

IUPAC Name

1-(2-chloroethyl)-4-methylpyrazole;hydrochloride

InChI

InChI=1S/C6H9ClN2.ClH/c1-6-4-8-9(5-6)3-2-7;/h4-5H,2-3H2,1H3;1H

InChIKey

SMILES

These identifiers provide standardized ways to represent the compound's structure in chemical databases and literature.

Related Compounds and Structural Relationships

Parent Compound

The parent compound of 1-(2-Chloroethyl)-4-methyl-1H-pyrazole hydrochloride is 1-(2-chloroethyl)-4-methyl-1H-pyrazole (CID 53211389). The hydrochloride form represents the salt version of this parent compound .

Structural Isomers

A notable structural isomer is 4-(2-chloroethyl)-1-methyl-1H-pyrazole (CAS: 1093881-63-0), which features a different arrangement of the same substituents on the pyrazole ring. In this isomer, the methyl group is positioned at N1, while the 2-chloroethyl group is at the 4-position .

This structural difference likely results in distinct chemical properties and potential applications, highlighting the importance of exact structural characterization in pyrazole chemistry.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume